molecular formula C11H6ClIN4 B8416822 3-(3-Chloropyridin-4-yl)-7-iodo[1,2,4]triazolo[4,3-a]pyridine

3-(3-Chloropyridin-4-yl)-7-iodo[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B8416822
M. Wt: 356.55 g/mol
InChI Key: ZCFWXYMPPRGUKI-UHFFFAOYSA-N
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Patent
US08258122B2

Procedure details

To a mixture of 3-chloro-N′-(4-iodopyridin-2-yl)isonicotinohydrazide (1.53 g, 4.08 mmol) and polymer supported triphenyl phosphine (2.83 g, 6.19 mmol) in tetrahydrofuran (35 mL) was added trimethylsilylazide (0.82 mL, 6.20 mmol) and a 40% solution of diethyl azodicarboxylate in toluene (3.40 mL, 7.42 mmol) and it was stirred in an orbital stirrer at room temperature for 2.5 hours. The mixture was filtered and rinsed with ethyl acetate, concentrated under reduced pressure and the resulting crude was purified by flash chromatography eluting with hexanes:isopropyl alcohol (3:2) to give the title compound (0.80 g, 55%) as a yellowish solid.
Name
3-chloro-N′-(4-iodopyridin-2-yl)isonicotinohydrazide
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
2.83 g
Type
reactant
Reaction Step Two
Quantity
0.82 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
diethyl azodicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.4 mL
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Five
Yield
55%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:18]=[N:17][CH:16]=[CH:15][C:3]=1[C:4]([NH:6][NH:7][C:8]1[CH:13]=[C:12]([I:14])[CH:11]=[CH:10][N:9]=1)=O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C[Si](N=[N+]=[N-])(C)C.N(C(OCC)=O)=NC(OCC)=O.C1(C)C=CC=CC=1>O1CCCC1>[Cl:1][C:2]1[CH:18]=[N:17][CH:16]=[CH:15][C:3]=1[C:4]1[N:9]2[CH:10]=[CH:11][C:12]([I:14])=[CH:13][C:8]2=[N:7][N:6]=1

Inputs

Step One
Name
3-chloro-N′-(4-iodopyridin-2-yl)isonicotinohydrazide
Quantity
1.53 g
Type
reactant
Smiles
ClC1=C(C(=O)NNC2=NC=CC(=C2)I)C=CN=C1
Step Two
Name
Quantity
2.83 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0.82 mL
Type
reactant
Smiles
C[Si](C)(C)N=[N+]=[N-]
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
diethyl azodicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
3.4 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
rinsed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting crude was purified by flash chromatography
WASH
Type
WASH
Details
eluting with hexanes:isopropyl alcohol (3:2)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC=CC1C1=NN=C2N1C=CC(=C2)I
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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